Cas no 945299-20-7 (2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile)

2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile is a nitro-substituted benzonitrile derivative featuring a dimethoxyphenylamino group at the 2-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex heterocyclic systems, particularly in pharmaceutical and agrochemical research. The presence of electron-donating methoxy groups and an electron-withdrawing nitro moiety enhances its reactivity in nucleophilic and electrophilic substitution reactions. Its well-defined structure and purity make it suitable for use in method development and mechanistic studies. The compound’s stability under standard conditions ensures reliable handling and storage for laboratory applications.
2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile structure
945299-20-7 structure
Product name:2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile
CAS No:945299-20-7
MF:C15H13N3O4
Molecular Weight:299.281
MDL:MFCD09455393
CID:3156700
PubChem ID:7923092

2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

    • 2-((2,4-Dimethoxyphenyl)amino)-5-nitrobenzonitrile
    • MFCD09455393
    • 2-(2,4-dimethoxyanilino)-5-nitrobenzonitrile
    • CS-0358281
    • AKOS000321667
    • LS-01809
    • 2-[(2,4-dimethoxyphenyl)amino]-5-nitrobenzonitrile
    • 945299-20-7
    • H23622
    • STK501361
    • SB82615
    • ALBB-004894
    • AKOS015941295
    • 2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile
    • MDL: MFCD09455393
    • インチ: InChI=1S/C15H13N3O4/c1-21-12-4-6-14(15(8-12)22-2)17-13-5-3-11(18(19)20)7-10(13)9-16/h3-8,17H,1-2H3
    • InChIKey: SAGBSDVXSDAQFQ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 299.09060590Da
  • 同位素质量: 299.09060590Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 430
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • XLogP3: 3.5

2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB405096-5g
2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile; .
945299-20-7
5g
€637.00 2024-07-23
abcr
AB405096-1g
2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile; .
945299-20-7
1g
€237.00 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428951-5g
2-((2,4-Dimethoxyphenyl)amino)-5-nitrobenzonitrile
945299-20-7 97%
5g
¥7044.00 2024-04-24
TRC
D020090-1000mg
2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
945299-20-7
1g
$ 480.00 2022-06-06
TRC
D020090-500mg
2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
945299-20-7
500mg
$ 300.00 2022-06-06
abcr
AB405096-500 mg
2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
945299-20-7
500MG
€195.40 2022-06-10
Ambeed
A132843-1g
2-((2,4-Dimethoxyphenyl)amino)-5-nitrobenzonitrile
945299-20-7 97%
1g
$178.0 2024-04-16
A2B Chem LLC
AI95412-10g
2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
945299-20-7 >95%
10g
$1134.00 2024-07-18
A2B Chem LLC
AI95412-1g
2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
945299-20-7 >95%
1g
$439.00 2024-07-18
A2B Chem LLC
AI95412-5g
2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
945299-20-7 >95%
5g
$787.00 2024-07-18

2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile 関連文献

2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrileに関する追加情報

Professional Introduction to 2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile (CAS No. 945299-20-7)

2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 945299-20-7, represents a critical intermediate in the synthesis of various bioactive molecules. Its molecular structure, characterized by a nitro group and nitrile functionality, alongside methoxy substituents on the aromatic ring, makes it a versatile building block for designing novel therapeutic agents.

The< strong>2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile molecule exhibits a distinct chemical profile that positions it as a valuable candidate for further exploration in drug discovery. The presence of both electron-withdrawing and electron-donating groups on its aromatic core contributes to its reactivity and potential applications in synthetic chemistry. Specifically, the nitro group can be reduced to an amine, while the nitrile group can be hydrolyzed to a carboxylic acid, providing multiple pathways for functionalization and derivatization.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The< strong>2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile compound has been explored as a precursor in the synthesis of molecules that interact with biological targets such as kinases and transcription factors. Its structural features make it an attractive scaffold for designing compounds with enhanced binding affinity and selectivity. For instance, modifications to the< strong>dimethoxyphenyl moiety have been investigated to optimize pharmacokinetic properties, while the nitro group serves as a handle for further chemical manipulation.

One of the most compelling aspects of< strong>2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile is its potential application in the development of anticancer agents. The combination of electron-rich and electron-poor regions in its structure allows it to engage with multiple biological targets involved in tumor growth and progression. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain cancer-related enzymes. The< strong>nitrobenzonitrile core is particularly noteworthy for its ability to modulate enzyme activity through redox chemistry, which has opened up new avenues for therapeutic intervention.

The pharmaceutical industry has shown considerable interest in leveraging< strong>2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile as a key intermediate in the synthesis of next-generation drugs. Its versatility as a chemical scaffold has enabled researchers to design molecules with improved efficacy and reduced toxicity. Additionally, the compound's stability under various reaction conditions makes it an ideal candidate for large-scale production processes. This has been particularly important in the context of developing treatments for chronic diseases where long-term drug availability is critical.

The< strong>CAS No. 945299-20-7 designation ensures that researchers can reliably identify and procure this compound for their studies. The CAS system provides a standardized way of classifying chemical substances, which is essential for maintaining consistency across different scientific disciplines. By using this unique identifier, researchers can access detailed information about the compound's properties, synthesis methods, and potential applications without ambiguity.

In conclusion, 2-(2,4-Dimethoxyphenyl)amino-5-nitrobenzonitrile represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents targeting various diseases. As research continues to advance our understanding of biological pathways and drug mechanisms, compounds like this are likely to play an increasingly important role in the development of innovative treatments.

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Amadis Chemical Company Limited
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